molecular formula C21H21N3O2S B14885790 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

Cat. No.: B14885790
M. Wt: 379.5 g/mol
InChI Key: BFPVGZFSJFBLDR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

The synthesis of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide typically involves multiple stepsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

  • N-(2,3-dimethylphenyl)-2-[1-(3,5-dinitrobenzoyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
  • N-(4-chlorobenzyl)-2-[1-(2,4-dinitrophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide

These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C21H21N3O2S/c1-13-7-8-16(9-14(13)2)24-20(18-11-27-12-19(18)23-24)22-21(25)15-5-4-6-17(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

BFPVGZFSJFBLDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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